molecular formula C7H5ClO2S B3024594 2-Chloro-4-sulfanylbenzoic acid CAS No. 116209-31-5

2-Chloro-4-sulfanylbenzoic acid

Cat. No.: B3024594
CAS No.: 116209-31-5
M. Wt: 188.63 g/mol
InChI Key: YOYXYAGSKKRITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-sulfanylbenzoic acid (C₇H₅ClO₂S, molecular weight 204.63 g/mol) is a benzoic acid derivative substituted with a chlorine atom at the 2-position and a sulfanyl (-SH) group at the 4-position of the aromatic ring. The sulfanyl group imparts nucleophilic reactivity, while the chlorine atom enhances electrophilic substitution resistance. This compound serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates, particularly for sulfonamide or sulfone derivatives .

Properties

IUPAC Name

2-chloro-4-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXYAGSKKRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466107
Record name Benzoic acid, 2-chloro-4-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116209-31-5
Record name 2-Chloro-4-mercaptobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116209-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-sulfanylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

2-Chloro-4-sulfanylbenzoic acid can be synthesized through several methods. One common synthetic route involves the treatment of the corresponding gold(I) halide species with one equivalent of the acid in the presence of sodium methoxide. Another method involves the use of p-toluenesulfonyl chloride and chromium(VI) oxide in acetic anhydride and acetic acid at room temperature . These methods highlight the versatility and adaptability of the compound’s synthesis.

Chemical Reactions Analysis

2-Chloro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfhydryl group can be oxidized to form sulfonic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups using reagents such as sodium methoxide.

Common reagents used in these reactions include sodium methoxide, chromium(VI) oxide, and p-toluenesulfonyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-4-sulfanylbenzoic acid has diverse applications in scientific research:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: Its unique properties make it valuable in the development of new materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets. The sulfhydryl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The chlorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-4-(methylsulfonyl)benzoic Acid

  • Structure : Chlorine at position 2, methylsulfonyl (-SO₂CH₃) at position 3.
  • Key Differences : The methylsulfonyl group is electron-withdrawing, increasing acidity (pKa ~1.5–2.5) compared to the sulfanyl group (pKa ~8–10). This enhances solubility in polar solvents and stability under oxidative conditions.
  • Applications : Used in high-performance liquid chromatography (HPLC) column phases and as a synthetic intermediate for sulfonamide drugs .

2-Chloro-4-sulfamoylbenzoic Acid

  • Structure : Chlorine at position 2, sulfamoyl (-SO₂NH₂) at position 4.
  • Key Differences : The sulfamoyl group introduces hydrogen-bonding capability, improving bioavailability. This compound is a key intermediate in diuretics like chlorthalidone .
  • Synthesis : Typically derived from sulfonation of 2-chlorobenzoic acid followed by amidation .

4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

  • Structure : Chlorine at position 4, fluorine at position 2, and sulfamoyl at position 5.
  • Key Differences : Fluorine’s electronegativity increases metabolic stability and lipophilicity, making this compound a candidate for central nervous system (CNS)-targeted drugs.
  • Applications : Investigated in antihypertensive and diuretic formulations .

Positional Isomerism Effects

4-Chloro-3-sulfamoylbenzoic Acid

  • Structure : Chlorine at position 4, sulfamoyl at position 3.
  • Key Differences : The meta-substitution of sulfamoyl reduces steric hindrance compared to para-substitution, facilitating coupling reactions in peptide-based drug synthesis .

2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid

  • Structure: Benzophenone backbone with 4-chloro-3-sulfamoyl and carboxylic acid groups.
  • Key Differences : The extended aromatic system allows for π-π stacking interactions, useful in crystal engineering and as a photostabilizer in polymers.
  • Applications : Impurity in chlorthalidone production; critical for regulatory compliance in pharmaceuticals .

Functional Group Modifications

Methylsulfonamido Derivatives

  • Examples : 2-Chloro-6-(methylsulfonamido)benzoic acid (CAS 1017051-55-6), 5-Fluoro-2-(methylsulfonamido)benzoic acid (CAS 892878-60-3).
  • Key Differences : The methylsulfonamido (-NHSO₂CH₃) group enhances water solubility and enzymatic resistance, favoring prolonged drug half-lives.
  • Applications: Explored in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications
2-Chloro-4-sulfanylbenzoic acid 53250-84-3 C₇H₅ClO₂S -Cl (2), -SH (4) Drug intermediates
2-Chloro-4-(methylsulfonyl)benzoic acid 53250-83-2 C₈H₇ClO₄S -Cl (2), -SO₂CH₃ (4) HPLC phases, sulfonamides
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid N/A C₇H₅ClFNO₄S -Cl (4), -F (2), -SO₂NH₂ (5) Antihypertensive agents
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid N/A C₁₄H₁₀ClNO₅S Benzophenone backbone Pharmaceutical impurity

Biological Activity

2-Chloro-4-sulfanylbenzoic acid is a benzoic acid derivative characterized by the presence of a chloro group and a sulfanyl (thiol) group. Its molecular formula is C₇H₆ClO₂S, and it has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Weight : Approximately 191.64 g/mol
  • Structure : Contains a benzene ring with a chloro group and a sulfanyl group attached.

Biological Activities

Research indicates that 2-Chloro-4-sulfanylbenzoic acid exhibits several biological activities, which include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Investigations have indicated that it could have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : There is evidence that 2-Chloro-4-sulfanylbenzoic acid interacts with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.

Synthesis Methods

The synthesis of 2-Chloro-4-sulfanylbenzoic acid can be achieved through various chemical reactions. Common methods include:

  • Nucleophilic Substitution : The chloro group can be substituted with thiol groups using nucleophilic reagents.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonic acids or reduction to yield other derivatives.

Antifungal Activity

A study evaluated the antifungal activity of various benzoic acid derivatives, including 2-Chloro-4-sulfanylbenzoic acid, against Candida albicans. The results indicated that the compound exhibited significant inhibition of fungal growth at specific concentrations, suggesting its potential as an antifungal agent .

CompoundConcentration (μM)% Inhibition
2-Chloro-4-sulfanylbenzoic acid10050%
Control (Ethoxysulfuron)1096.8%

While specific mechanisms of action for 2-Chloro-4-sulfanylbenzoic acid are not fully elucidated, it is believed to interact with molecular targets involved in cellular processes. For example, its potential to inhibit enzymes may lead to alterations in metabolic pathways, impacting the efficacy of other therapeutic agents.

Applications

Due to its diverse biological activities, 2-Chloro-4-sulfanylbenzoic acid has potential applications in:

  • Pharmaceutical Development : As a candidate for drug formulation targeting antimicrobial and anti-inflammatory pathways.
  • Agricultural Chemicals : Its reactivity suggests possible use in developing pesticides or herbicides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-sulfanylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-sulfanylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.